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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)acetamide

Cat. No.: B189527 Get Quote

For researchers, scientists, and drug development professionals, phenoxyacetamide

derivatives represent a versatile scaffold with a wide range of demonstrated biological

activities. This guide provides a comparative overview of peer-reviewed studies on their

bioactivity, presenting key quantitative data, experimental methodologies, and relevant

biological pathways to inform future research and development.

Phenoxyacetamide and its derivatives have emerged as significant pharmacophores due to

their diverse pharmacological effects.[1] The core structure allows for extensive chemical

modifications, leading to compounds with potent and selective activities against various

biological targets. This versatility has made them a subject of intense investigation in medicinal

chemistry.[1]

Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various phenoxyacetamide

derivatives, categorized by their therapeutic potential.

Anticancer Activity
Phenoxyacetamide derivatives have shown promising cytotoxic effects against several cancer

cell lines.
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Compound Cell Line IC50 (µM) Reference

Compound with

methyl and fluoro

substitute (13)

Multiple cancer cells

(average)
~13 [1]

Compound I HepG2 (liver cancer) 1.43 [2][3]

Compound II HepG2 (liver cancer) 6.52 [2][3]

5-Fluorouracil

(Reference)
HepG2 (liver cancer) 5.32 [2][3]

Sorafenib analogue

with 1,2,3-triazole ring

Huh7 (hepatocellular

carcinoma)
5.67 [2]

6-bromo-5-

nitroquinoline (152)
Different cell lines Higher than 5-FU [1]

6,8-diphenylquinoline

(153)
Different cell lines Higher than 5-FU [1]

Monoamine Oxidase (MAO) Inhibition
Certain phenoxyacetamide analogues have been identified as potent and selective inhibitors of

monoamine oxidases, key enzymes in the metabolism of neurotransmitters.
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Compound Target IC50 (µM)
Selectivity
Index (SI)

Reference

2-(4-

Methoxyphenoxy

)acetamide (12)

MAO-A - 245 [4][5]

(2-(4-((prop-2-

ynylimino)methyl

)phenoxy)acetam

ide (21)

MAO-A 0.018 - [4][5]

(2-(4-((prop-2-

ynylimino)methyl

)phenoxy)acetam

ide (21)

MAO-B 0.07 - [4][5]

Antitubercular Activity
A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated

notable activity against Mycobacterium tuberculosis.

Compound Strain MIC (µg/mL) Reference

Derivative 3m
M. tuberculosis

H37Rv
4 [6]

Derivative 3m
Rifampin-resistant M.

tuberculosis 261
4 [6]

Other derivatives
M. tuberculosis

H37Rv
4 - 64 [6]

Free Fatty Acid Receptor 1 (FFA1) Agonism
Phenoxyacetic acid derivatives have been investigated as agonists for FFA1, a target for the

treatment of type 2 diabetes.
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Compound Activity EC50 (nM) Reference

Candidate 16 FFA1 Agonist 43.6 [7]

Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of these findings.

While full protocols require consulting the original publications, this section outlines the key

methodologies mentioned in the cited studies.

In Vitro Cytotoxicity Assays
The most common method for evaluating the anticancer activity of phenoxyacetamide

derivatives is the MTT assay.[2]

General Protocol:

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate

media and conditions.[2]

Compound Treatment: Cells are seeded in 96-well plates and treated with various

concentrations of the test compounds for a specified period (e.g., 24-72 hours).

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is

added to each well and incubated.

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent

(e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength using a

microplate reader to determine cell viability.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curves.

Monoamine Oxidase (MAO) Inhibition Assay
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The inhibitory potency of phenoxyacetamide analogues against MAO-A and MAO-B is

determined using enzyme and cancer cell lysate-based assays.[4][5]

General Protocol:

Enzyme/Lysate Preparation: Recombinant human MAO-A and MAO-B enzymes or lysates

from cells expressing these enzymes (e.g., HepG2, SH-SY5Y) are used.[4][5]

Incubation: The enzyme or lysate is pre-incubated with various concentrations of the

inhibitor.

Substrate Addition: A suitable substrate for the specific MAO isoform is added to initiate the

reaction.

Detection: The product of the enzymatic reaction is detected, often using a fluorescent or

colorimetric method.

IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition

against the inhibitor concentration.

Antitubercular Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) of phenoxyacetamide derivatives against

Mycobacterium tuberculosis is typically determined using a microdilution method.[6]

General Protocol:

Bacterial Culture:M. tuberculosis H37Rv is cultured in an appropriate broth medium.

Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well.

Incubation: The plates are incubated under appropriate conditions for several days.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.
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Visualizing Mechanisms and Workflows
Diagrams illustrating key biological pathways and experimental workflows can aid in

understanding the context of this research.

Synthesis & Characterization Biological Screening Lead Optimization

Synthesis of
Phenoxyacetamide Derivatives

Structural Characterization
(NMR, MS)

In Vitro Bioactivity Assays
(e.g., MTT, Enzyme Inhibition)

Test Compounds Data Analysis
(IC50/MIC Determination)

Structure-Activity
Relationship (SAR) Studies

Active Hits In Vivo Efficacy &
Toxicity Studies

Phenoxyacetamide
Derivative (13)

p53

activates
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HIF-1α

promotes degradation of
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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